(3Z)-3-(2-chlorobenzylidene)-5-[4-(propan-2-yl)phenyl]furan-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-3-[(2-CHLOROPHENYL)METHYLIDENE]-5-[4-(PROPAN-2-YL)PHENYL]-2,3-DIHYDROFURAN-2-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dihydrofuranone core with substituents that include a chlorophenyl and a propan-2-yl phenyl group, contributing to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(2-CHLOROPHENYL)METHYLIDENE]-5-[4-(PROPAN-2-YL)PHENYL]-2,3-DIHYDROFURAN-2-ONE typically involves a multi-step process. One common method includes the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often require a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Wittig reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(2-CHLOROPHENYL)METHYLIDENE]-5-[4-(PROPAN-2-YL)PHENYL]-2,3-DIHYDROFURAN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound into its corresponding alcohols.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce additional halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 with Pd/C catalyst.
Substitution: Br2 or Cl2 in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-3-[(2-CHLOROPHENYL)METHYLIDENE]-5-[4-(PROPAN-2-YL)PHENYL]-2,3-DIHYDROFURAN-2-ONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the behavior of biological systems at the molecular level.
Medicine
In medicine, (3Z)-3-[(2-CHLOROPHENYL)METHYLIDENE]-5-[4-(PROPAN-2-YL)PHENYL]-2,3-DIHYDROFURAN-2-ONE has potential applications in drug development. Its ability to interact with specific molecular targets can lead to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (3Z)-3-[(2-CHLOROPHENYL)METHYLIDENE]-5-[4-(PROPAN-2-YL)PHENYL]-2,3-DIHYDROFURAN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-[(2-BROMOPHENYL)METHYLIDENE]-5-[4-(PROPAN-2-YL)PHENYL]-2,3-DIHYDROFURAN-2-ONE
- (3Z)-3-[(2-FLUOROPHENYL)METHYLIDENE]-5-[4-(PROPAN-2-YL)PHENYL]-2,3-DIHYDROFURAN-2-ONE
- (3Z)-3-[(2-METHYLPHENYL)METHYLIDENE]-5-[4-(PROPAN-2-YL)PHENYL]-2,3-DIHYDROFURAN-2-ONE
Uniqueness
The uniqueness of (3Z)-3-[(2-CHLOROPHENYL)METHYLIDENE]-5-[4-(PROPAN-2-YL)PHENYL]-2,3-DIHYDROFURAN-2-ONE lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H17ClO2 |
---|---|
Molecular Weight |
324.8 g/mol |
IUPAC Name |
(3Z)-3-[(2-chlorophenyl)methylidene]-5-(4-propan-2-ylphenyl)furan-2-one |
InChI |
InChI=1S/C20H17ClO2/c1-13(2)14-7-9-15(10-8-14)19-12-17(20(22)23-19)11-16-5-3-4-6-18(16)21/h3-13H,1-2H3/b17-11- |
InChI Key |
UMDQVVUORLXSFF-BOPFTXTBSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C2=C/C(=C/C3=CC=CC=C3Cl)/C(=O)O2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C3Cl)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.